molecular formula C8H17ClN2O B1522105 2-amino-N-cyclopentylpropanamide hydrochloride CAS No. 1214638-91-1

2-amino-N-cyclopentylpropanamide hydrochloride

Cat. No. B1522105
M. Wt: 192.68 g/mol
InChI Key: PUIOLMHGLHOXRA-UHFFFAOYSA-N
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Description

“2-amino-N-cyclopentylpropanamide hydrochloride” is a chemical compound classified as an amide. It has a CAS Number of 1214638-91-1 and a molecular weight of 192.69 . The IUPAC name for this compound is 2-amino-N-cyclopentylpropanamide hydrochloride .


Molecular Structure Analysis

The InChI code for “2-amino-N-cyclopentylpropanamide hydrochloride” is 1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-cyclopentylpropanamide hydrochloride” include a molecular weight of 192.69 .

Scientific Research Applications

Comparative Study on Metabolic Inhibitors

A study by Marchner and Tottmar (2009) discusses 1-aminocyclopropanol (ACP) as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo and in vitro, highlighting its application in understanding metabolic pathways and potentially influencing metabolic-related research (Marchner & Tottmar, 2009).

Iron-Catalyzed Formation of Aminopyridines

Lane et al. (2012) described an iron-catalyzed process for forming highly substituted 2-aminopyridines from diynes and cyanamides, demonstrating an application in synthetic chemistry for creating complex nitrogen-containing heterocycles (Lane, D'Souza, & Louie, 2012).

Organo- and Hydrogels Derived from Cyclo(Dipeptides)

Research by Xie et al. (2009) explored cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, illustrating the use of cyclic dipeptides in materials science for creating novel gel materials (Xie, Zhang, Ye, & Feng, 2009).

Nazarov Reactions of Vinyl Cyclopropylamines

A study by Bonderoff et al. (2013) on the Nazarov reactions of vinyl cyclopropylamines provides insight into synthetic routes for creating polycyclic amines, highlighting another aspect of cyclopropane chemistry relevant to medicinal chemistry and drug development (Bonderoff, Grant, West, & Tremblay, 2013).

Cyclopropanation of Aminoacrylates

Zhu et al. (2016) discussed a transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, a method significant for synthesizing cyclopropane α-amino acid esters. This research is crucial for pharmaceutical chemistry, particularly in creating molecules with quaternary carbon centers (Zhu, Li, Chen, Wu, Ren, & Jiang, 2016).

Safety And Hazards

The safety data sheet (SDS) for “2-amino-N-cyclopentylpropanamide hydrochloride” can be found online . It’s important to follow all safety precautions mentioned in the SDS when handling this compound.

properties

IUPAC Name

2-amino-N-cyclopentylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOLMHGLHOXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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